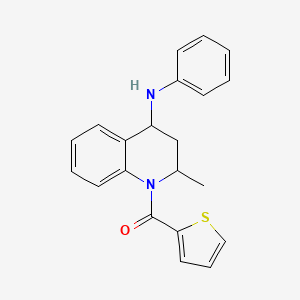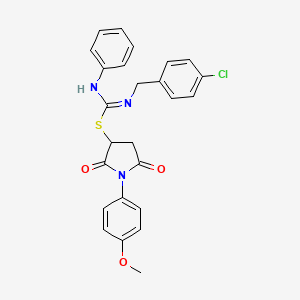
2-methyl-N-phenyl-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-phenyl-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinamine is a chemical compound known for its potential therapeutic applications. This compound is also referred to as TQ-6. The chemical structure of TQ-6 consists of a tetrahydroquinoline core with a phenyl and thienylcarbonyl group attached to it.
Mechanism of Action
The mechanism of action of TQ-6 is not fully understood. However, it has been suggested that TQ-6 exerts its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. TQ-6 has also been found to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Furthermore, TQ-6 has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
TQ-6 has been found to modulate various biochemical and physiological processes. It has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and inflammation. TQ-6 has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using TQ-6 in lab experiments is its potential therapeutic applications. TQ-6 has been shown to possess anticancer, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for drug development. However, one limitation of using TQ-6 in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on TQ-6. One direction is to investigate the molecular mechanisms underlying its anticancer, anti-inflammatory, and neuroprotective effects. Another direction is to optimize the synthesis method of TQ-6 to improve its yield and solubility. Furthermore, future studies could explore the pharmacokinetics and toxicity of TQ-6 in animal models to assess its safety and efficacy as a potential therapeutic agent.
Synthesis Methods
The synthesis of TQ-6 involves the reaction of 2-thiophenecarboxylic acid with 2-methyl-1,2,3,4-tetrahydroquinoline in the presence of phosphorus oxychloride and N,N-dimethylformamide. The reaction results in the formation of TQ-6 with a yield of 75%.
Scientific Research Applications
TQ-6 has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer, anti-inflammatory, and neuroprotective properties. TQ-6 has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of inflammatory diseases. Additionally, TQ-6 has been shown to protect against neurodegeneration in animal models of Alzheimer's and Parkinson's diseases.
properties
IUPAC Name |
(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-15-14-18(22-16-8-3-2-4-9-16)17-10-5-6-11-19(17)23(15)21(24)20-12-7-13-25-20/h2-13,15,18,22H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMIRDSPQBODCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=CS3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl](thiophen-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-allyl-5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959497.png)
![N-[2-(1,4-dithiepan-6-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B4959501.png)
![2-[(4-bromobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4959520.png)
![methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4959526.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B4959531.png)

![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4959541.png)
![2-(3-bromobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4959549.png)

![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4959560.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B4959566.png)
![N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4959569.png)
![5-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4959578.png)
